molecular formula C13H11N5O3S B2952767 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide CAS No. 2034348-96-2

2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

Cat. No. B2952767
CAS RN: 2034348-96-2
M. Wt: 317.32
InChI Key: DWMSXIDHAJZODB-UHFFFAOYSA-N
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Description

2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N5O3S and its molecular weight is 317.32. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Docking Studies

The structure of 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide suggests potential biological activity that could be similar to 5-aryl-1,3,4-oxadiazoles. These compounds have shown moderate dual inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like dementias and myasthenia gravis. Molecular docking studies indicate that these compounds non-covalently interact with the enzymes, blocking entry into the enzyme gorge and catalytic site, suggesting a mechanism of action that could be relevant for the compound (Pflégr et al., 2022).

Antimicrobial Activity

Compounds related to 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide have been synthesized and tested against various microbial strains. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids, documented to act as carboxylic acid isosteres, have been synthesized and tested against Mycobacterium tuberculosis. These compounds, including those with 1,2,4-oxadiazole and 1,3,4-oxathiazoline-2-one rings, demonstrated activities ranging from 0.5 to 16 times the potency of pyrazinamide, suggesting potential antimycobacterial applications (Gezginci et al., 1998).

Synthesis and Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds via a one-pot condensation process has been reported, demonstrating the versatility of oxadiazole derivatives in creating biologically active compounds. Predictive studies on the biological activity of these compounds suggest potential applications in various therapeutic areas, highlighting the importance of such compounds in drug discovery (Kharchenko et al., 2008).

Antibacterial and Antifungal Activities

Various 1,3,4-oxadiazole thioether derivatives have been synthesized and evaluated for their antibacterial activities against Xanthomonas oryzae pv. oryzae, a plant pathogen. Some of these compounds showed superior inhibitory effects compared to commercial agents, indicating their potential as novel antibacterial agents. Proteomic analysis suggests involvement in purine metabolism, offering insights into their action mechanism (Song et al., 2017).

Anticancer Applications

The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines has explored their potential as anticancer agents. This research emphasizes the importance of the structural features of oxadiazole derivatives in determining their pharmacological activities, including anti-cancer properties. Various analogs have been synthesized, maintaining the 1,3,4-oxadiazole-tetrahydropyridine ring and modifications on the oxadiazole, showing moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

properties

IUPAC Name

2-methyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-7-16-9(6-22-7)13(20)15-5-11-17-12(18-21-11)8-2-3-14-10(19)4-8/h2-4,6H,5H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMSXIDHAJZODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

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